1-(3-Bromo-2-methoxyphenyl)ethanol 1-(3-Bromo-2-methoxyphenyl)ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13566936
InChI: InChI=1S/C9H11BrO2/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-6,11H,1-2H3
SMILES: CC(C1=C(C(=CC=C1)Br)OC)O
Molecular Formula: C9H11BrO2
Molecular Weight: 231.09 g/mol

1-(3-Bromo-2-methoxyphenyl)ethanol

CAS No.:

Cat. No.: VC13566936

Molecular Formula: C9H11BrO2

Molecular Weight: 231.09 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Bromo-2-methoxyphenyl)ethanol -

Specification

Molecular Formula C9H11BrO2
Molecular Weight 231.09 g/mol
IUPAC Name 1-(3-bromo-2-methoxyphenyl)ethanol
Standard InChI InChI=1S/C9H11BrO2/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-6,11H,1-2H3
Standard InChI Key VCOGPOSOMAJBNU-UHFFFAOYSA-N
SMILES CC(C1=C(C(=CC=C1)Br)OC)O
Canonical SMILES CC(C1=C(C(=CC=C1)Br)OC)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular formula of 1-(3-bromo-2-methoxyphenyl)ethanol is C₉H₁₁BrO₂, with a molecular weight of 231.09 g/mol . Its structure comprises a phenyl ring substituted with a bromine atom at the 3-position, a methoxy group at the 2-position, and a hydroxymethyl (-CH₂OH) group at the 1-position. The stereocenter at the ethanol moiety renders the compound chiral, yielding (R)- and (S)-enantiomers.

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC Name1-(3-bromo-2-methoxyphenyl)ethanol
SMILESCC(C1=C(C(=CC=C1)Br)OC)O
InChI KeyVCOGPOSOMAJBNU-UHFFFAOYSA-N
Enantiomeric SMILES (S)C@H(O)C

Stereochemical Considerations

The (S)-enantiomer (CAS 952103-45-6) is pharmacologically relevant, exhibiting a predicted boiling point of 313.9±32.0 °C and density of 1.438±0.06 g/cm³ . Its pKa of 14.20±0.20 suggests weak acidity, typical of secondary alcohols . The enantiomer’s InChIKey (VCOGPOSOMAJBNU-ISZMHOAENA-N) distinguishes it from the (R)-form, underscoring the importance of stereocontrol in synthesis .

Synthetic Methodologies

Biocatalytic Reduction

Enzymatic synthesis has emerged as a green and efficient route to the (S)-enantiomer. Cui et al. (2023) identified carbonyl reductase from Novosphingobium sp. Leaf2 (NoCR) as a high-performance biocatalyst . At 200 g/L substrate loading, NoCR achieved >99% enantiomeric excess (ee) and 77% isolated yield using a formate dehydrogenase (FDH)/formate system for NADH regeneration .

Table 2: Enzymatic Synthesis Parameters

ParameterValueSource
Substrate1-(3′-Bromo-2′-methoxyphenyl)ethanone
EnzymeNoCR
Km (1a)0.66 mmol/L
kcat7.5 s⁻¹
Catalytic Efficiency (kcat/Km)11.3 mmol⁻¹·s⁻¹

Chemical Synthesis

While enzymatic methods dominate recent literature, traditional chemical routes involve:

Pharmacological Applications

Lusutrombopag Synthesis

(S)-1-(3-Bromo-2-methoxyphenyl)ethanol is the key chiral building block for lusutrombopag, a thrombopoietin receptor agonist used to treat thrombocytopenia . The compound’s hydroxyl group is esterified in subsequent steps to form the active pharmaceutical ingredient (API).

Structure-Activity Relationships (SAR)

  • Bromine Substitution: Enhances binding affinity to thrombopoietin receptors by modulating electron density.

  • Methoxy Group: Improves metabolic stability by sterically hindering oxidative demethylation.

  • Ethanol Moiety: Critical for hydrogen bonding with receptor residues, dictating enantiomeric specificity .

PropertyValue (Racemate)Value (S-Enantiomer)Source
Boiling PointNot reported313.9±32.0 °C
DensityNot reported1.438±0.06 g/cm³
SolubilityLow in waterLow in water

Industrial and Research Implications

The shift toward biocatalytic synthesis reflects broader trends in green chemistry. NoCR’s kcat/Km of 11.3 mmol⁻¹·s⁻¹ outperforms many engineered reductases, enabling cost-effective API production . Future research directions include:

  • Enzyme Engineering: Enhancing thermostability and solvent tolerance.

  • Continuous Flow Systems: Integrating enzymatic reduction with in-line purification.

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